![molecular formula C17H19ClN2O2S B216453 N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea](/img/structure/B216453.png)
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea, also known as CPTU, is a synthetic compound that belongs to the class of phenethylamines. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea for lab experiments is its unique chemical structure, which allows it to interact with specific enzymes and receptors in the body. However, one limitation of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea. One area of research could be the development of new therapeutic agents based on the chemical structure of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea. Another area of research could be the investigation of the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea in the treatment of other diseases and disorders, such as diabetes and obesity. Additionally, further studies could be conducted to better understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea and its potential side effects.
Synthesemethoden
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea is synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with phenethylamine to form 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzene-1-sulfonamide. This compound is then further reacted with thionyl chloride and ammonia to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of various diseases and disorders. It has been shown to have potential anti-inflammatory, analgesic, and anti-tumor properties.
Eigenschaften
Produktname |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-phenylethyl)thiourea |
---|---|
Molekularformel |
C17H19ClN2O2S |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O2S/c1-21-15-11-14(16(22-2)10-13(15)18)20-17(23)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,23) |
InChI-Schlüssel |
UOEQQDBUMYIINK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCCC2=CC=CC=C2)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)NCCC2=CC=CC=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.